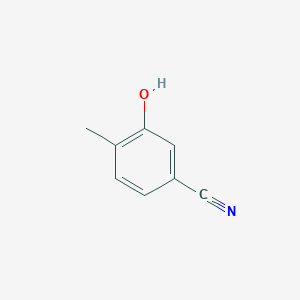

3-Hydroxy-4-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNPMDKLHYMKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590771 | |

| Record name | 3-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3816-66-8 | |

| Record name | 3-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzonitrile, with the CAS number 3816-66-8, is a substituted aromatic nitrile.[1] Its structure, featuring a nitrile and a hydroxyl group on a toluene framework, makes it a potentially interesting building block in medicinal chemistry and materials science. The nitrile group can undergo various chemical transformations, while the phenolic hydroxyl group can be a key site for biological interactions or further functionalization. This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of published experimental data, a plausible synthetic route and standard characterization protocols are proposed to facilitate further research on this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-Cyano-2-methylphenol, 4-Methyl-3-hydroxybenzonitrile | PubChem[1] |

| CAS Number | 3816-66-8 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

| pKa | Not reported | --- |

Proposed Synthesis: Sandmeyer Reaction

3.1. Proposed Experimental Protocol

Step 1: Diazotization of 3-amino-4-methylphenol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylphenol in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will form the diazonium salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This will form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool the copper cyanide solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to decompose any unreacted cyanide salts (perform this step in a well-ventilated fume hood).

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

3.2. Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methyl group should appear as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will be in the range of δ 115-125 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most downfield in this region. The methyl carbon will be a signal at approximately δ 15-25 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A sharp C≡N stretch from the nitrile group around 2220-2260 cm⁻¹.

-

C-H stretches from the aromatic ring and the methyl group around 2850-3100 cm⁻¹.

-

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₈H₇NO), the expected exact mass of the molecular ion [M]⁺ is approximately 133.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific literature and biological activity databases (including PubChem BioAssay and ChEMBL) did not yield any specific data on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Therefore, a diagram for a signaling pathway cannot be provided. The compound's structural similarity to other substituted benzonitriles and phenols suggests potential for biological activity, and it could be a candidate for screening in various biological assays.

Safety Information

Based on GHS classification data, this compound is considered hazardous.[1] The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. This guide has summarized its known physicochemical properties and provided a plausible, detailed protocol for its synthesis and characterization. The lack of data on its biological activity presents an opportunity for future research to explore its potential as a bioactive molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this compound.

References

3-Hydroxy-4-methylbenzonitrile molecular weight and formula

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzonitrile

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Properties

This compound, also known as 5-cyano-2-methylphenol, is an aromatic organic compound.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3816-66-8 | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)O | [1] |

| InChI | InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3 | [1] |

| InChIKey | UXNPMDKLHYMKBZ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 44.02 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 0 |

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the one-pot conversion of 3-hydroxy-4-methylbenzaldehyde with hydroxylamine hydrochloride, catalyzed by ferrous sulfate. This method is advantageous due to its operational simplicity and high yield.

Protocol: One-Pot Synthesis from 3-Hydroxy-4-methylbenzaldehyde

Materials:

-

3-Hydroxy-4-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous ferrous sulfate (FeSO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Benzene

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylbenzaldehyde in DMF.

-

Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

-

Extract the resulting solution with ethyl acetate.

-

Evaporate the solvent from the organic phase to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a mixture of benzene and ethyl acetate as the eluent, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

General HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

Safety and Handling

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Exclamation Mark | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Exclamation Mark | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Exclamation Mark | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxy-4-methylbenzonitrile (CAS No: 3816-66-8), a key intermediate in various chemical syntheses. This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for its synthesis and property determination, and presents logical workflows for its analysis.

Core Physical and Chemical Properties

This compound, with the molecular formula C₈H₇NO, is a substituted aromatic nitrile.[1][2][3] Its structure, featuring a hydroxyl and a methyl group on the benzonitrile framework, dictates its physicochemical behavior, including its polarity, solubility, and reactivity.

Quantitative Physical Properties

A summary of the key quantitative physical data for this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for melting and boiling points are not consistently reported in publicly available literature. For comparative purposes, data for structurally related compounds are also included.

| Property | This compound | 3,5-Dimethyl-4-hydroxybenzonitrile | 4-(Hydroxymethyl)benzonitrile | 3-Methylbenzonitrile |

| Molecular Formula | C₈H₇NO[1][2] | C₉H₉NO[4] | C₈H₇NO[5] | C₈H₇N |

| Molecular Weight | 133.15 g/mol [1][2] | 147.17 g/mol [4] | 133.15 g/mol [5] | 117.15 g/mol [6] |

| CAS Number | 3816-66-8[1][2] | 4198-90-7[4] | 874-89-5[5] | 620-22-4[6] |

| Physical State | Solid (presumed) | Solid[4] | Solid[5] | Liquid[6] |

| Melting Point (°C) | 80-81 (unconfirmed)[7] | 123-127[4] | 39-43[5] | -23[6] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| Topological Polar Surface Area (TPSA) | 44.02 Ų[2] | Not available | Not available | Not available |

| LogP (calculated) | 1.5723[2] | Not available | Not available | Not available |

Experimental Protocols

General Synthesis of Aromatic Nitriles from Aldehydes

A common method for the synthesis of nitriles is the conversion of the corresponding aldehyde.[8] This typically involves a one-pot reaction where the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a catalyst to form an oxime, which is then dehydrated to the nitrile.

Materials:

-

Substituted aromatic aldehyde (e.g., 3-hydroxy-4-methylbenzaldehyde)

-

Hydroxylamine hydrochloride

-

Anhydrous ferrous sulfate (catalyst)

-

Dimethylformamide (DMF) (solvent)

-

Benzene and Ethyl acetate (for chromatography)

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

The aromatic aldehyde, hydroxylamine hydrochloride, and anhydrous ferrous sulfate are mixed in a round-bottom flask.

-

DMF is added as a solvent, and the mixture is refluxed for several hours.[8]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the catalyst is filtered off.

-

The resulting solution is extracted and the solvent is evaporated to yield the crude nitrile product.

-

The crude product is then purified by column chromatography using a suitable eluent system, such as benzene/ethyl acetate.[8]

Determination of Physical Properties: A Methodological Overview

Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: For liquid compounds, the boiling point is determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This method is not directly applicable to solids but can be used if the compound is stable at its boiling point under reduced pressure.

Solubility: The solubility of this compound would be determined by adding a small, known amount of the compound to a measured volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed. Quantitative solubility can be determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent from a saturated solution and weighing the residue. Due to the presence of a polar hydroxyl group and a nitrile group, it is expected to be soluble in polar organic solvents.[9]

Spectral Analysis (NMR, IR, MS):

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.

-

IR Spectroscopy: An infrared spectrum is obtained using an FTIR spectrometer. A small amount of the sample is typically prepared as a KBr pellet or a thin film. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Visualizing Workflows and Relationships

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Logical workflow for the synthesis and characterization.

Relationship between Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates these relationships.

Caption: Relationship between structure and physical properties.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-methylbenzonitrile | CAS#:620-22-4 | Chemsrc [chemsrc.com]

- 7. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties of 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

A comprehensive search of available chemical databases did not yield specific experimentally determined melting and boiling points for 3-Hydroxy-4-methylbenzonitrile. The following table summarizes the available data for this compound and related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 3816-66-8 | C₈H₇NO | 133.15 | Not available | Not available |

| 4-Hydroxy-3-methylbenzonitrile | 15777-70-5 | C₈H₇NO | 133.15 | Not available | Not available |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. This physical property is a crucial indicator of a compound's purity.[1]

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a crystalline solid.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[2]

-

Thermometer[2]

-

Mortar and pestle[1]

-

Spatula[1]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] A pure compound will typically have a sharp melting range of 0.5-1°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is employed.[4]

Methodology: Micro Boiling Point Determination

This method is suitable when only a small amount of the substance is available.[4][5]

Apparatus:

-

Small test tube or capillary tube[5]

-

Thermometer[5]

-

Inverted small capillary tube (fusion tube)[6]

-

Heating bath (e.g., Thiele tube with high-boiling point oil)[5]

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube.[5]

-

Apparatus Assembly: A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This inverted tube traps a small amount of air.[6] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a heating bath. As the temperature rises, the air trapped in the inverted capillary will expand and exit as a stream of bubbles.[5]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, the heating is stopped.[5]

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the inverted capillary tube is the boiling point of the substance.[5]

Logical Workflow: Synthesis of Related Aminobenzonitriles

While a specific experimental protocol for the synthesis of this compound was not found, the following diagram illustrates a common synthetic pathway for a structurally related compound, 3-Amino-4-hydroxybenzonitrile, starting from 3-Hydroxy-4-nitrobenzonitrile. This provides a logical workflow that could be conceptually analogous to potential synthetic routes for the target compound.

Caption: Synthetic pathway for the reduction of 3-Hydroxy-4-nitrobenzonitrile.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

3-Hydroxy-4-methylbenzonitrile (C₈H₇NO, Molar Mass: 133.15 g/mol ) is a substituted aromatic nitrile.[1] Its structure, featuring a polar hydroxyl (-OH) group and a moderately polar nitrile (-CN) group, alongside a non-polar methyl group and benzene ring, suggests a nuanced solubility profile.

The presence of the hydroxyl group allows for hydrogen bonding, which typically imparts solubility in polar protic solvents. The nitrile group also contributes to the molecule's polarity. Therefore, this compound is expected to be soluble in a range of polar organic solvents.

Based on qualitative data for structurally similar compounds, such as 4-hydroxy-3,5-dimethylbenzonitrile, which is known to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), it is highly probable that this compound exhibits similar solubility in these and other polar solvents like acetone and acetonitrile.[2] Conversely, its solubility is expected to be limited in non-polar solvents like hexane and toluene, where the polar functional groups cannot be effectively solvated.

Factors Influencing Solubility:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents will more effectively solvate the polar hydroxyl and nitrile groups.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[3]

-

Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds with solvents like alcohols and water is a major determinant of its solubility.

-

Crystalline Structure: For solid compounds, the energy required to overcome the crystal lattice forces will influence solubility.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl group and solvating the polar nitrile group. |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Soluble | Can solvate the polar functional groups through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Lack of favorable interactions with the polar hydroxyl and nitrile groups. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6] The following protocol provides a detailed methodology for quantifying the solubility of this compound.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[5][7]

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Presentation:

The quantitative solubility data should be summarized in a table, expressing solubility in units such as g/100 mL or mol/L at the specified temperature.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Visualization of Experimental and Logical Workflows

The solubility of this compound is a critical factor in its synthesis, purification, and use in subsequent chemical reactions. The following diagrams, created using the DOT language, illustrate these workflows.

Caption: Workflow for determining the solubility of a solid compound.

The above diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Substituted benzonitriles are often used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[8][9] The solubility of this compound would be crucial for its handling and reactivity in such a synthetic pathway.

Caption: Role of solubility in a typical chemical synthesis workflow.

This diagram illustrates the logical flow of a multi-step chemical synthesis where the solubility of intermediates like this compound is critical for reaction efficiency, product isolation, and purification. For instance, in a reaction, the reactants need to be dissolved in a suitable solvent for the reaction to proceed efficiently in a homogeneous phase. During the work-up, differential solubility in two immiscible solvents is exploited for extraction. Finally, purification techniques like recrystallization are entirely dependent on the temperature-dependent solubility of the compound in a specific solvent.

References

- 1. This compound | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ijnrd.org [ijnrd.org]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. quora.com [quora.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Hydroxy-4-methylbenzonitrile. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR data, which serves as a valuable reference for the identification and characterization of this molecule. Additionally, detailed experimental protocols for acquiring NMR spectra of aromatic compounds are outlined to assist researchers in their laboratory work.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum for this compound provides valuable insights into the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The multiplicity of each signal (e.g., singlet, doublet, triplet) indicates the number of neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.33 | d | 8.0 | H-6 |

| 7.29 | dd | 8.0, 1.5 | H-5 |

| 7.18 | d | 1.5 | H-2 |

| 5.40 | s | - | OH |

| 2.25 | s | - | CH₃ |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As with ¹H NMR, chemical shifts are reported in ppm relative to TMS. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-3 |

| 134.0 | C-5 |

| 132.5 | C-6 |

| 125.0 | C-4 |

| 119.0 | C-1 |

| 118.0 | CN |

| 112.0 | C-2 |

| 16.0 | CH₃ |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Experimental Protocols for NMR Spectroscopy

The following sections detail standardized methodologies for the preparation and analysis of aromatic compounds like this compound using NMR spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar organic compounds, deuterated chloroform (CDCl₃) is a common choice. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is common.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is necessary to encompass the larger range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

Logical Workflow for NMR Data Interpretation

The process of elucidating a chemical structure from its NMR spectra follows a logical progression. This workflow is essential for accurately assigning the observed signals to the corresponding atoms in the molecule.

Caption: A logical workflow for the interpretation of NMR spectral data.

This guide provides foundational information on the ¹H and ¹³C NMR spectral characteristics of this compound and the experimental procedures for their acquisition. While the presented data is based on prediction, it offers a solid starting point for researchers in the fields of chemistry and drug development for the identification and structural elucidation of this and related compounds.

Mass Spectrometry Analysis of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Hydroxy-4-methylbenzonitrile (C₈H₇NO), a key intermediate in various synthetic pathways. This document outlines the predicted electron ionization (EI) mass spectrum, details a comprehensive experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents a plausible metabolic pathway for hydroxybenzonitrile isomers. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with a molecular weight of 133.15 g/mol , is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound, providing expected fragmentation patterns and a detailed methodology for its analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the established principles of mass spectrometry for aromatic, phenolic, and nitrile-containing compounds.[3][4] The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic ring.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities for this compound.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Notes |

| 133 | [M]⁺˙ | [C₈H₇NO]⁺˙ | Molecular Ion |

| 132 | [M-H]⁺ | [C₈H₆NO]⁺ | Loss of a hydrogen radical from the hydroxyl or methyl group. |

| 118 | [M-CH₃]⁺ | [C₇H₄NO]⁺ | Loss of a methyl radical. |

| 105 | [M-CO]⁺˙ | [C₇H₇N]⁺˙ | Loss of neutral carbon monoxide, a common fragmentation for phenols. |

| 104 | [M-HCN]⁺˙ | [C₇H₆O]⁺˙ | Loss of hydrogen cyanide, characteristic of benzonitrile derivatives. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO and HCN. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Derivatization (Optional): For enhanced volatility and improved peak shape, silylation of the hydroxyl group can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Scan Mode: Full Scan.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

This diagram visualizes the predicted fragmentation of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Metabolic Pathway of Hydroxybenzonitriles

Recent studies have shown that certain bacteria, such as Burkholderia sp., can metabolize hydroxybenzonitrile isomers. The proposed pathway involves the conversion of the nitrile to the corresponding carboxylic acid, which then enters central metabolic pathways.[6]

Caption: Proposed metabolic pathway for hydroxybenzonitriles in Burkholderia sp.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pattern and detailed GC-MS protocol offer a robust starting point for researchers. The inclusion of a potential metabolic pathway highlights the broader relevance of this compound in biochemical studies. The provided visualizations serve to clarify complex analytical and biological processes, aiding in both experimental design and data interpretation.

References

- 1. This compound | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Hydroxy-4-methylbenzonitrile, a key aromatic compound with applications in pharmaceutical synthesis and materials science. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents logical workflows for spectral interpretation.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For this compound (C₈H₇NO), the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its nitrile (C≡N), hydroxyl (O-H), methyl (C-H), and substituted benzene ring moieties. The position, intensity, and shape of these bands provide a unique spectral fingerprint for this molecule.

Predicted Infrared Absorption Data

While a publicly available experimental spectrum for this compound is not readily accessible, a predictive analysis based on the well-documented spectral data of related compounds, such as cyanophenols and methylated benzonitriles, allows for the accurate assignment of its principal vibrational modes. The following table summarizes the expected IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3600-3200 | Broad, Strong | O-H stretch (intermolecular hydrogen bonding) | Hydroxyl (-OH) |

| ~3100-3000 | Medium | Aromatic C-H stretch | Benzene Ring |

| ~2975-2950 | Medium | Asymmetric C-H stretch | Methyl (-CH₃) |

| ~2885-2865 | Medium | Symmetric C-H stretch | Methyl (-CH₃) |

| ~2240-2220 | Strong, Sharp | C≡N stretch (conjugated)[1] | Nitrile (-C≡N) |

| ~1610-1580 | Medium-Strong | C=C aromatic ring stretch | Benzene Ring |

| ~1520-1480 | Medium-Strong | C=C aromatic ring stretch | Benzene Ring |

| ~1465 | Medium | Asymmetric C-H bend | Methyl (-CH₃) |

| ~1380 | Medium | Symmetric C-H bend (umbrella mode) | Methyl (-CH₃) |

| ~1300-1200 | Strong | In-plane O-H bend and C-O stretch | Phenolic Group |

| ~900-800 | Strong | Out-of-plane C-H bend (aromatic) | Benzene Ring |

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for the preparation of solid samples of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven and cooling it in a desiccator. KBr is hygroscopic, and any absorbed water will show broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[2]

-

Grinding: Place a small amount of the this compound sample into the agate mortar and grind it to a fine powder.

-

Mixing: Add the dried KBr to the mortar and gently but thoroughly mix it with the ground sample to ensure uniform dispersion.[3]

-

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Assemble the press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[2]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method

An alternative method, particularly useful if the sample is difficult to press into a KBr pellet.[4]

Materials and Equipment:

-

This compound sample (2-5 mg)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl)

-

Spatula

-

FTIR spectrometer

Procedure:

-

Grinding: Grind the this compound sample to a fine, flour-like powder in an agate mortar. The particle size should ideally be smaller than the wavelength of the IR radiation to minimize scattering.[4]

-

Mull Preparation: Add one to two drops of Nujol to the ground sample in the mortar. Continue grinding until a uniform, viscous, and translucent paste (the mull) is formed.[4]

-

Sample Mounting: Apply a small amount of the mull onto one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Analysis: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer. Note that the spectrum will show characteristic C-H absorption bands from the Nujol itself, which will be superimposed on the sample's spectrum.[4]

Visualization of Methodologies and Workflows

The following diagrams illustrate the experimental workflows and the logical process of spectral analysis.

Caption: KBr Pellet Preparation Workflow.

Caption: Nujol Mull Preparation Workflow.

Caption: Logical Pathway for Spectral Interpretation.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methylbenzonitrile from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-Hydroxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-cresol. This document details established methodologies, presents quantitative data, and offers detailed experimental protocols for the key transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from p-cresol is efficiently achieved through a two-step process. The first step involves the regioselective introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of p-cresol, yielding the intermediate 2-hydroxy-5-methylbenzaldehyde. The second step entails the conversion of the aldehyde functionality into a nitrile group (-CN) to afford the final product.

Figure 1: Overall synthetic scheme.

Step 1: Ortho-Formylation of p-Cresol

The introduction of a formyl group onto the p-cresol ring is a critical step that dictates the overall efficiency of the synthesis. Due to the directing effect of the hydroxyl group and the steric hindrance from the methyl group, formylation is favored at the ortho position. Several methods can be employed for this transformation, with varying yields and selectivities.

Magnesium-Mediated Ortho-Formylation

This method is reported to be highly selective for ortho-formylation, often providing the desired product in high yields[1][2][3][4][5]. The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.

Table 1: Quantitative Data for Magnesium-Mediated Ortho-Formylation of Phenols

| Phenolic Substrate | Formylation Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenol | Salicylaldehyde | Acetonitrile | 2 | 92 | [2] |

| 2-Methylphenol | 3-Methylsalicylaldehyde | Acetonitrile | 2 | 85 | [2] |

| 4-Methylphenol (p-Cresol) | 5-Methylsalicylaldehyde | Acetonitrile | 2 | 95 | [2] |

| 2-tert-Butylphenol | 3-tert-Butylsalicylaldehyde | Acetonitrile | 4 | 88 | [2] |

| 2-Bromophenol | 3-Bromosalicylaldehyde | Tetrahydrofuran | 4 | 80-81 | [1] |

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium. While generally less efficient than the magnesium-mediated method, it is a viable alternative for ortho-formylation[6][7][8]. For instance, the Duff reaction of p-ethylphenol, a compound structurally similar to p-cresol, has been reported to yield the corresponding ortho-formylated product.

Table 2: Reported Yield for a Duff Reaction of a p-Alkylphenol

| Starting Material | Product | Yield (%) | Reference |

| p-Ethylphenol | 2-Hydroxy-5-ethylbenzaldehyde | 18 | [6] |

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution[9][10][11][12]. The reaction proceeds through the formation of a dichlorocarbene intermediate. While it is a well-established method, yields can be variable, and the reaction may produce a mixture of ortho and para isomers. In the case of p-cresol, the para position is blocked, directing formylation to the ortho position.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the intermediate, 2-hydroxy-5-methylbenzaldehyde, into this compound is typically achieved through a two-stage process: formation of an aldoxime followed by its dehydration.

Oximation of 2-Hydroxy-5-methylbenzaldehyde

The aldehyde is first reacted with hydroxylamine or its salt to form the corresponding aldoxime, 2-hydroxy-5-methylbenzaldoxime.

Dehydration of 2-Hydroxy-5-methylbenzaldoxime

The aldoxime is then dehydrated to yield the desired nitrile. Various dehydrating agents can be employed for this purpose.

Experimental Protocols

Synthesis of 2-Hydroxy-5-methylbenzaldehyde via Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the general procedure for the ortho-formylation of phenols[1][2].

Materials:

-

p-Cresol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile

-

Hydrochloric Acid (5% aq.)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of p-cresol (20 mmol), anhydrous magnesium chloride (30 mmol), and dry triethylamine (75 mmol) in anhydrous acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and add 5% aqueous HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate mixture as eluent) or by recrystallization to afford 2-hydroxy-5-methylbenzaldehyde[13].

Expected Yield: Based on analogous reactions, a high yield (around 95%) is anticipated[2].

Synthesis of this compound

This two-part protocol involves the formation of the oxime followed by dehydration.

Part A: Synthesis of 2-Hydroxy-5-methylbenzaldoxime

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-hydroxy-5-methylbenzaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide to liberate hydroxylamine.

-

Add the hydroxylamine solution to the aldehyde solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the product, 2-hydroxy-5-methylbenzaldoxime, can be isolated by precipitation or extraction.

Part B: Dehydration to this compound

Materials:

-

2-Hydroxy-5-methylbenzaldoxime

-

A suitable dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern catalytic system)

-

Appropriate solvent

Procedure (General):

-

Dissolve the 2-hydroxy-5-methylbenzaldoxime in a suitable anhydrous solvent.

-

Add the dehydrating agent portion-wise, maintaining the reaction temperature as required by the specific reagent.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction mixture, which typically involves quenching any excess reagent, extraction, and washing.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 3: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |

| p-Cresol | C₇H₈O | 108.14 | 34.8 | 202 | - |

| 2-Hydroxy-5-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 54-57[14] | 217[14] | ¹H NMR: Signals for aromatic protons, aldehyde proton, hydroxyl proton, and methyl protons. IR (cm⁻¹): Bands for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C=C (aromatic) stretching. MS: Molecular ion peak corresponding to the molecular weight.[15] |

| This compound | C₈H₇NO | 133.15 | - | - | ¹H NMR: Signals for aromatic protons, hydroxyl proton, and methyl protons. IR (cm⁻¹): Bands for O-H, C-H (aromatic and aliphatic), C≡N (nitrile), and C=C (aromatic) stretching. MS: Molecular ion peak corresponding to the molecular weight.[16] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. 2-Hydroxy-5-methylbenzaldehyde 98 613-84-3 [sigmaaldrich.com]

- 15. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Sandmeyer Reaction for the Synthesis of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preparation of 3-Hydroxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, via the Sandmeyer reaction. This document provides a comprehensive overview of the synthetic pathway, including a detailed experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow.

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation for the synthesis of aryl halides and pseudohalides from primary aromatic amines.[1] The reaction proceeds through the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile, typically in the presence of a copper(I) salt catalyst. The cyanation of aromatic amines via the Sandmeyer reaction is a cornerstone method for the production of benzonitriles.[2]

This guide focuses on the application of the Sandmeyer reaction for the synthesis of this compound from its corresponding primary aromatic amine, 3-amino-4-methylphenol. The meticulous control of reaction parameters such as temperature, pH, and stoichiometry is crucial for achieving high yields and purity.[2]

Reaction Pathway and Mechanism

The synthesis of this compound via the Sandmeyer reaction is a two-step process:

-

Diazotization: The primary aromatic amine, 3-amino-4-methylphenol, is converted to its corresponding aryl diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The diazonium group, being an excellent leaving group (N₂), is displaced by the cyanide nucleophile, yielding the desired this compound.

The generally accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for the Sandmeyer reaction.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 3-Amino-4-methylphenol | 123.15 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl), conc. | 36.46 |

| Copper(I) Cyanide (CuCN) | 89.56 |

| Sodium Cyanide (NaCN) | 49.01 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Step-by-Step Procedure

Step 1: Diazotization of 3-Amino-4-methylphenol

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-4-methylphenol (e.g., 12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (75 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-methylphenol over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.3 g, 0.25 mol) in 100 mL of water. Gently warm the mixture to about 60-70 °C to facilitate dissolution.

-

Carefully and slowly add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with efficient stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Sandmeyer reaction. Please note that the expected yield is an estimate based on typical Sandmeyer cyanation reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Amino-4-methylphenol | 1.0 eq | Starting material |

| Sodium Nitrite (NaNO₂) | 1.1 eq | Diazotizing agent |

| Hydrochloric Acid (conc.) | ~3.0 eq | To form the amine salt and for diazotization |

| Copper(I) Cyanide (CuCN) | 1.2 eq | Cyanide source and catalyst |

| Sodium Cyanide (NaCN) | 2.5 eq | To solubilize CuCN |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability |

| Cyanation Temperature | 60-70 °C | Gradual warming is important |

| Reaction Time | 1-2 hours | Monitor by TLC for completion |

| Outcome | ||

| Expected Yield | 60-80% | Varies with reaction scale and purity of reagents |

| Product Molecular Formula | C₈H₇NO | [4] |

| Product Molecular Weight | 133.15 g/mol | [4] |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Sandmeyer Reaction Mechanism

Caption: The radical-based mechanism of the Sandmeyer cyanation reaction.

Safety Precautions

-

Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at a low temperature at all times.

-

Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

-

Corrosive Acids: Concentrated hydrochloric acid is corrosive and should be handled with care in a fume hood.

-

Gas Evolution: The reaction produces nitrogen gas, which should be safely vented.

This technical guide provides a comprehensive framework for the synthesis of this compound via the Sandmeyer reaction. Researchers are advised to adapt and optimize the provided protocol for their specific laboratory conditions and to adhere to all safety guidelines.

References

3-Hydroxy-4-methylbenzonitrile precursors and starting materials

An In-depth Technical Guide to the Precursors and Starting Materials for 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for this compound, a key intermediate in various chemical and pharmaceutical applications. The document outlines the common precursors, starting materials, and detailed experimental methodologies, supported by quantitative data and process visualizations.

Introduction

This compound (CAS No. 3816-66-8) is a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitrile functional groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide explores the principal manufacturing processes, focusing on the conversion of substituted benzaldehydes and the demethylation of methoxy-substituted benzonitriles.

Primary Synthetic Pathways

Two primary strategies dominate the synthesis of this compound:

-

Route A: Synthesis from a Substituted Benzaldehyde: This common approach involves the conversion of a benzaldehyde derivative, typically 3-hydroxy-4-methylbenzaldehyde, into the corresponding nitrile. The transformation is usually achieved via an aldoxime intermediate, which is subsequently dehydrated.

-

Route B: Demethylation of a Methoxy Precursor: This pathway starts with a readily available methoxy-substituted precursor, 3-methoxy-4-methylbenzonitrile, and involves the cleavage of the methyl ether to yield the desired hydroxyl group.

These pathways are illustrated in the logical relationship diagram below.

Caption: Key synthetic strategies for producing this compound.

Experimental Protocols and Data

This section details the experimental procedures for the aforementioned synthetic routes. The protocols are adapted from established methods for analogous compounds.

Route A: Synthesis from 3-Hydroxy-4-methylbenzaldehyde

This pathway is analogous to the synthesis of 3,4-dihydroxybenzonitrile from vanillin, a process detailed in several patents.[3][4] The core of this method is the one-pot conversion of an aldehyde to a nitrile using hydroxylamine hydrochloride in a polar aprotic solvent.

Caption: Workflow for the synthesis of this compound from its aldehyde precursor.

-

Reaction Setup: To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-hydroxy-4-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5-1.8 eq), and N,N-dimethylformamide (DMF) (2-3 mL per gram of aldehyde).

-

Oxime Formation: Stir the mixture and slowly heat the oil bath to an internal temperature of 50-60°C. Maintain this temperature for approximately 4 hours to facilitate the formation of the aldoxime intermediate.

-

Dehydration to Nitrile: Increase the internal temperature to 110-120°C and maintain for an additional 2 hours to drive the dehydration of the oxime to the nitrile.

-

Isolation: After the reaction is complete, cool the mixture. Slowly pour the reaction mixture into 1000 mL of water with stirring to precipitate the product.

-

Purification: Filter the resulting solid, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-4-methylbenzaldehyde | - |

| Key Reagents | Hydroxylamine Hydrochloride, DMF | [3][4] |

| Reaction Time | 6 hours | [3][4] |

| Expected Yield | 85-95% | [3][4] |

| Expected Purity | >99% (after recrystallization) | [3][4] |

Route B: Demethylation of 3-Methoxy-4-methylbenzonitrile

This method involves the cleavage of the ether linkage in 3-methoxy-4-methylbenzonitrile.[5] This is often achieved using a Lewis acid, such as aluminum trichloride, in an aprotic polar solvent. This approach is particularly useful when the methoxy-substituted precursor is more readily available than the corresponding hydroxy-benzaldehyde.

Caption: Workflow for the demethylation of 3-methoxy-4-methylbenzonitrile.

-

Reaction Setup: In a 1000 mL four-necked flask, dissolve 3-methoxy-4-methylbenzonitrile (1.0 eq) in DMF (2.5 mL per gram of nitrile).

-

Addition of Lewis Acid: Cool the solution and slowly add anhydrous aluminum trichloride (1.2-1.5 eq) in portions, ensuring the internal temperature does not exceed 120°C.

-

Demethylation Reaction: After the addition is complete, heat the mixture in an oil bath to maintain an internal temperature of 120°C for 4 hours.

-

Workup: Cool the reaction mixture and carefully pour it into aqueous hydrochloric acid to hydrolyze the aluminum complexes.

-

Extraction and Isolation: Extract the aqueous layer multiple times with a suitable organic solvent like toluene or ethyl acetate. Combine the organic layers, wash with water, and concentrate under reduced pressure.

-

Purification: The resulting residue is recrystallized from a dilute alcohol solution to yield pure this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-4-methylbenzonitrile | [5] |

| Key Reagents | Anhydrous Aluminum Trichloride, DMF | [3] |

| Reaction Time | 4 hours | [3] |

| Expected Yield | 80-90% | [3] |

| Expected Purity | >99% (after recrystallization) | [3] |

Alternative Synthetic Approaches

While the two routes described above are the most common, other methods for nitrile synthesis can be applied. For instance, the Sandmeyer reaction, which converts an aromatic amine to a nitrile via a diazonium salt, is a viable, albeit multi-step, alternative.[6] This would involve starting from 3-amino-2-methylphenol. However, the one-pot conversion of aldehydes is generally preferred for its simplicity and high yield.

Conclusion

The synthesis of this compound is well-established, with the most industrially viable routes proceeding from either 3-hydroxy-4-methylbenzaldehyde or 3-methoxy-4-methylbenzonitrile. The choice of precursor often depends on commercial availability and cost. The protocols provided in this guide, adapted from proven methodologies for similar structures, offer robust and high-yield pathways for the production of this important chemical intermediate. Researchers and drug development professionals can leverage these methods to reliably access high-purity this compound for their synthetic needs.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 4. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 5. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Navigating the Structural Elucidation of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract